3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide
Description
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)19(14,15)16/h5-8H,1-4H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKKUZJVWWPUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585973 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-08-6 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
Typical Synthetic Procedure
Catalytic Borylation:
The aryl bromide sulfonamide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base. The reaction is typically carried out under inert atmosphere (nitrogen or argon) at elevated temperatures (80–100°C) for several hours.Work-up and Purification:
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the target boronic ester sulfonamide.
Reaction Scheme
$$
\text{3-Bromo-benzenesulfonamide} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$
Variations and Derivatives
- N-substituted derivatives (N-methyl, N-butyl) can be synthesized similarly by starting from the corresponding N-substituted bromo-benzenesulfonamides.
- The choice of solvent, base, and catalyst can be optimized for yield and purity.
Detailed Data Table: Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 3-Bromo-benzenesulfonamide | Can be N-substituted |
| Boron source | Bis(pinacolato)diboron (B2pin2) | Stoichiometric or slight excess |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 1-5 mol% |
| Base | Potassium acetate (KOAc) | 2 equivalents |
| Solvent | DMF, dioxane, or mixture | Anhydrous conditions preferred |
| Temperature | 80–100°C | Heating under inert atmosphere |
| Reaction time | 6–24 hours | Monitored by TLC or HPLC |
| Work-up | Extraction with ethyl acetate, washing, drying | Purification by chromatography |
| Yield | Typically 60–85% | Dependent on substrate and conditions |
Research Findings and Optimization Notes
- Solubility and Handling: The compound is sensitive to moisture; therefore, storage under inert atmosphere at 2-8°C is recommended. Stock solutions can be prepared in DMSO or other solvents with heating and ultrasonic assistance to improve solubility.
- Catalyst Efficiency: Pd(dppf)Cl2 has shown higher catalytic efficiency compared to Pd(PPh3)4 in some studies, providing better yields and cleaner reactions.
- Base Selection: Potassium acetate is preferred due to its mildness and compatibility with the catalyst system. Stronger bases may lead to side reactions.
- Purity Control: Purification by silica gel chromatography using gradient elution (hexane/ethyl acetate) achieves high purity suitable for research applications.
- Derivative Synthesis: N-substituted sulfonamides (e.g., N-methyl, N-butyl) follow similar borylation protocols, enabling structural diversification.
Summary Table of Preparation Methods for Related Compounds
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Benzenesulfonamides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine
Drug Development:
Bioconjugation: Used in the modification of biomolecules for therapeutic and diagnostic purposes.
Industry
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The sulfonamide group also plays a role in the compound’s reactivity by providing a site for nucleophilic attack .
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and fluoro (F) substituents increase electrophilicity of the boronate group, accelerating Suzuki-Miyaura couplings . For example, the chloro analog (CAS 2818961-92-9) exhibits higher reactivity in palladium-catalyzed reactions compared to the unsubstituted target compound .
- Electron-Donating Groups (EDGs): Methyl and methoxy groups (e.g., CAS 796061-08-0) reduce boronate electrophilicity but improve stability and lipophilicity, favoring pharmacokinetic profiles in drug candidates .
Physicochemical Properties
- Solubility: Dimethylation of the sulfonamide nitrogen (CAS 486422-05-3) enhances solubility in apolar solvents, critical for formulation in hydrophobic matrices .
- Melting Points: Derivatives like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 214360-76-6) exhibit lower melting points (96.5–98.2°C) due to hydrogen-bonding capacity, whereas pyridine-based analogs (e.g., CAS 329214-79-1) show higher thermal stability (mp 103–108°C) .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a boron atom integrated into a dioxaborolane structure, which is known for its unique reactivity and stability. The molecular formula is , and it has a molecular weight of approximately 263.17 g/mol.
Antimicrobial Activity
Recent studies have shown that boron-containing compounds can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various strains of bacteria:
- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL.
- Mycobacterium abscessus : Similar MIC values were observed.
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicated that derivatives of this compound could inhibit the proliferation of cancer cells:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation.
- Selectivity Index : It showed a significant selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window .
Pharmacokinetics and Toxicity
Pharmacokinetic studies using animal models (e.g., Sprague-Dawley rats) have provided insights into the absorption and elimination profiles of the compound. Key parameters observed include:
- Cmax : Approximately 592 ± 62 mg/mL.
- Elimination Half-Life : Greater than 12 hours.
Toxicity assessments indicated acceptable safety profiles at high doses (up to 800 mg/kg), with no significant adverse effects noted .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various boron compounds against multidrug-resistant bacterial strains. The results indicated that the tested compounds, including derivatives similar to this compound, showed promising activity against resistant strains like MRSA.
Study 2: Anticancer Potential
In another investigation focusing on breast cancer models, treatment with the compound led to a significant reduction in tumor size in vivo compared to controls. The study highlighted its potential as a therapeutic agent in oncology .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronate ester moiety. For example, Suzuki-Miyaura coupling is a key method for introducing the dioxaborolane group to aromatic sulfonamides. Intermediate steps may involve protecting-group strategies for the sulfonamide functionality to prevent undesired side reactions during borylation. Purification often requires silica gel chromatography, though instability on silica has been noted for related analogs, necessitating rapid elution or alternative stationary phases .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- NMR Spectroscopy : and NMR are essential for confirming the boronate ester and sulfonamide groups. For instance, NMR (126 MHz, CDCl) resolves signals for the dioxaborolane ring (e.g., ~85 ppm for boron-bonded carbons) and sulfonamide substituents .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and purity. Exact mass data (e.g., 314.0822 for related analogs) ensures accurate identification .
- X-ray Crystallography : SHELX software is widely used for crystal structure determination, though limited data exists for this specific compound. Related structures (e.g., 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)aniline) show planar boron geometries .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to potential irritancy .
- Waste Disposal : Boron-containing waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .
- Stability : The compound may degrade on silica gel; use inert atmospheres (e.g., N) during purification and store at 0–6°C .
Q. How is the boronate ester moiety utilized in cross-coupling reactions?
The dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides or triflates. Reaction conditions (e.g., Pd(PPh), NaCO, DME/HO) are optimized for biaryl bond formation. Regioselectivity challenges may arise with polyfunctional substrates, requiring ligand screening (e.g., SPhos, XPhos) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in meta-borylation of benzenesulfonamide derivatives?
Meta-selective C–H borylation can be achieved using anionic ligands (e.g., [Rh(μ-Cl)(1,5-COD)]) to direct the boronate group to the meta position relative to the sulfonamide. Computational studies (DFT) help predict steric and electronic effects of substituents .
Q. How does the sulfonamide group influence the reactivity of the boronate ester in aqueous media?
The electron-withdrawing sulfonamide reduces boron’s Lewis acidity, slowing hydrolysis of the dioxaborolane ring. However, prolonged exposure to protic solvents (e.g., HO, MeOH) can degrade the boronate ester, necessitating anhydrous conditions for long-term stability .
Q. What computational tools predict the compound’s behavior in catalytic cycles?
Density Functional Theory (DFT) models assess transition states in cross-coupling reactions. Key parameters include boron-oxygen bond dissociation energies and charge distribution on the sulfonamide nitrogen. Software like Gaussian or ORCA is used .
Q. How can automated synthesis platforms improve yield and reproducibility?
Integrated consoles (e.g., capsule-based systems) enable precise control of reaction parameters (temperature, stoichiometry) for low-yield steps. For example, automated column chromatography (hexanes/EtOAC + 0.25% EtN) enhances purification efficiency for air-sensitive intermediates .
Q. What analytical challenges arise in quantifying trace impurities?
- Solid-Phase Extraction (SPE) : HLB cartridges (Waters) pre-concentrate the compound from complex matrices (e.g., wastewater).
- LC-MS/MS : Multiple reaction monitoring (MRM) detects impurities at ppb levels. Deuterated internal standards (e.g., BP-3-d) correct for matrix effects .
Q. How do steric effects from the tetramethyl dioxaborolane group impact supramolecular interactions?
The bulky pinacol boronate group hinders π-π stacking in crystal lattices, favoring non-covalent interactions (e.g., hydrogen bonding via sulfonamide NH). This influences solubility and co-crystallization with target proteins .
Data Contradictions and Resolution
- Synthesis Yields : reports 27% yield for a morpholine derivative, contrasting higher yields (e.g., 95% in ). Resolution: Optimize catalyst loading (e.g., Pd(OAc) vs. PdCl) and base (KPO vs. NaCO) .
- NMR Discrepancies : Variations in shifts for dioxaborolane carbons (e.g., 85 ppm vs. 82 ppm) may arise from solvent effects (CDCl vs. DMSO-d). Confirm assignments with 2D NMR (HSQC, HMBC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
